molecular formula C10H12FNO B15319402 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one CAS No. 152835-92-2

1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one

Cat. No.: B15319402
CAS No.: 152835-92-2
M. Wt: 181.21 g/mol
InChI Key: BSWHHYZMMHJMJK-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one is an aromatic ketone characterized by a phenyl ring substituted with a dimethylamino group (-N(CH₃)₂) at the para position and a fluorine atom at the meta position. The electron-donating dimethylamino group and electron-withdrawing fluorine atom create a unique electronic profile, making this compound a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves Friedel-Crafts acylation or multi-step functionalization of fluorinated aromatic precursors under controlled conditions .

Properties

CAS No.

152835-92-2

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-[4-(dimethylamino)-3-fluorophenyl]ethanone

InChI

InChI=1S/C10H12FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3

InChI Key

BSWHHYZMMHJMJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a Friedel-Crafts acylation reaction to attach the ethanone group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

1-[3-(Dimethylamino)phenyl]ethan-1-one

  • Structural Difference: Dimethylamino group at the 3-position instead of the 4-position.
  • Impact : The altered substituent position reduces conjugation efficiency with the ketone group, leading to weaker electronic effects. This positional isomer exhibits lower metabolic stability compared to the target compound .

(R)-1-(4-(Dimethylamino)-3-chlorophenyl)ethan-1-ol

  • Structural Difference : Chlorine replaces fluorine; hydroxyl group (-OH) replaces ketone.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity reduce electronic polarization compared to fluorine. The hydroxyl group increases polarity, improving solubility but decreasing lipophilicity. This analog shows moderate serotonin transporter (SERT) affinity but inferior metabolic stability .

Halogen-Substituted Analogs

1-(3-Chloro-4-fluorophenyl)ethan-1-amine

  • Structural Difference : Amine (-NH₂) replaces ketone; substituent positions differ (Cl at 3-, F at 4-positions).
  • The chloro-fluoro combination increases steric hindrance, reducing reactivity in nucleophilic substitutions .

1-(4-Fluoro-3-isopropoxyphenyl)ethanone

  • Structural Difference: Isopropoxy (-OCH(CH₃)₂) replaces dimethylamino.
  • Impact: The bulky isopropoxy group increases steric hindrance, limiting interactions with planar biological targets. Its electron-donating nature slightly enhances ring activation but reduces electrophilicity compared to the dimethylamino-fluorine combination .

Functional Group Variations

1-(3-Fluoro-4-methoxyphenyl)ethanone

  • Structural Difference: Methoxy (-OCH₃) replaces dimethylamino.
  • Impact : Methoxy’s weaker electron-donating capacity results in reduced resonance stabilization of the ketone. This compound exhibits lower bioactivity in receptor-binding assays compared to the target .

(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol

  • Structural Difference : Hydroxyl (-OH) replaces ketone.
  • Impact : The hydroxyl group increases hydrophilicity, reducing blood-brain barrier penetration. However, stereoselective synthesis (e.g., Ru-BINAP catalysis) enables high enantiomeric purity, which is critical for chiral drug development .

Data Table: Key Comparative Properties

Compound Name Substituents Key Properties Biological Relevance
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one 4-N(CH₃)₂, 3-F High metabolic stability; strong electronic polarization Intermediate for CNS-targeting drugs
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-N(CH₃)₂ Reduced conjugation efficiency; lower bioactivity Limited pharmacological applications
1-(3-Chloro-4-fluorophenyl)ethan-1-amine 3-Cl, 4-F, -NH₂ Enhanced hydrogen bonding; steric hindrance Potential antidepressant candidate
1-(4-Fluoro-3-isopropoxyphenyl)ethanone 4-F, 3-OCH(CH₃)₂ Bulky substituent; reduced electrophilicity Agrochemistry applications
(R)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol 4-N(CH₃)₂, 3-F, -OH High enantiomeric purity; improved solubility Chiral synthon for enantioselective drugs

Research Findings and Implications

  • Electronic Effects: The 4-dimethylamino group enhances electron density, while the 3-fluorine withdraws electrons, creating a polarized aromatic system. This dual effect optimizes interactions with hydrophobic pockets in enzymes or receptors .
  • Metabolic Stability : Fluorine’s small size and high electronegativity minimize oxidative degradation, making the target compound more stable than chloro or bromo analogs .
  • Synthetic Challenges: Achieving regioselectivity in dimethylamino and fluorine substitution requires precise catalysts (e.g., AlCl₃ for Friedel-Crafts) .

Biological Activity

1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one, a compound with significant biological activity, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its ketone functional group and a dimethylamino moiety, which are crucial for its biological interactions. The fluorine atom on the phenyl ring enhances its lipophilicity and may influence its binding affinity to biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in cancer progression and other diseases.

Case Studies

Several studies have reported the anticancer effects of this compound. For instance:

  • Study 1 : In vitro tests demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MDA-MB-231 and T-47D) with IC50 values ranging from 3.14 to 4.92 µM. The mechanism was linked to cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2313.14G2/M Phase Arrest
T-47D4.92Apoptosis Induction

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes critical in cancer metabolism:

  • CYP51 Inhibition : It was found to inhibit human Sterol 14α-Demethylase (CYP51), an essential enzyme in sterol biosynthesis, which is a target for antifungal and anticancer therapies. The inhibition was shown to slow down the proliferation of cancer cells across different types .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : The compound induces cell cycle arrest, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Apoptotic Pathways : It activates apoptotic pathways that lead to programmed cell death in malignant cells.

Toxicity and Safety Profile

While the compound shows significant biological activity, understanding its toxicity is essential for therapeutic applications. Preliminary studies suggest moderate toxicity levels; however, further investigations are needed to establish a comprehensive safety profile.

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